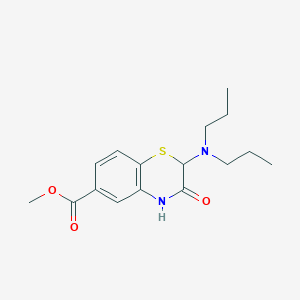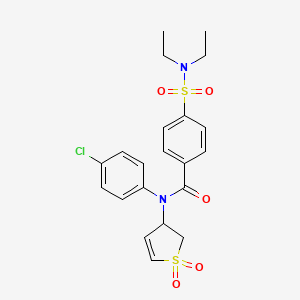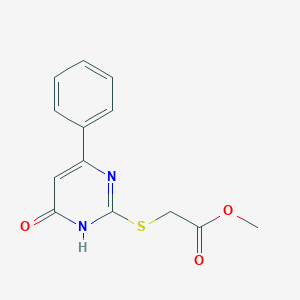![molecular formula C17H20F3NO3 B2604781 (Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid CAS No. 2063772-09-6](/img/structure/B2604781.png)
(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis process for this compound is not directly mentioned in the sources, it’s worth noting that trifluoromethyl groups and their derivatives are often used in the synthesis of various compounds . Protodeboronation of pinacol boronic esters is one method that has been used in the synthesis of related compounds .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
“AKOS026675342” exhibits anti-inflammatory effects due to its inhibition of specific enzymes involved in inflammation pathways. Researchers have investigated its potential in treating conditions such as arthritis, inflammatory bowel disease, and dermatitis. The compound’s ability to modulate cytokines and reduce oxidative stress makes it a promising candidate for anti-inflammatory drug development .
Anticancer Activity
Studies suggest that “AKOS026675342” may have anticancer properties. It inhibits cell proliferation and induces apoptosis (programmed cell death) in cancer cells. Researchers have explored its potential as an adjunct therapy for various cancers, including breast, lung, and colon cancer. Further investigations are needed to understand its mechanisms and optimize its efficacy .
Cardiovascular Health
The compound’s vasodilatory effects make it relevant for cardiovascular health. It relaxes blood vessels, potentially improving blood flow and reducing hypertension. Researchers have studied its impact on endothelial function and vascular tone. However, clinical trials are necessary to validate its cardiovascular benefits .
Neuroprotective Effects
“KB-0713” shows promise as a neuroprotective agent. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers have explored its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preclinical studies indicate positive outcomes, but human trials are essential .
Metabolic Disorders
The compound’s interaction with metabolic pathways has drawn attention. It influences glucose metabolism, lipid profiles, and insulin sensitivity. Researchers have investigated its role in managing diabetes and obesity. However, more comprehensive clinical studies are needed to establish its therapeutic potential .
Gastrointestinal Health
“AKOS026675342” may benefit gastrointestinal health. Its anti-inflammatory properties could alleviate symptoms in conditions like inflammatory bowel disease (IBD). Researchers have explored its effects on gut microbiota and intestinal barrier function. Clinical trials are necessary to validate its efficacy in IBD patients .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial effects against certain pathogens. Researchers have investigated its potential as an alternative to conventional antibiotics. However, further research is required to determine its spectrum of activity and safety profile .
Skin Disorders
Due to its anti-inflammatory and antioxidant properties, “AKOS026675342” may have applications in dermatology. Researchers have explored its effects on skin inflammation, wound healing, and photoaging. Topical formulations could be developed for conditions like psoriasis and eczema .
Eigenschaften
IUPAC Name |
(Z)-3-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)14-7-9-21(10-8-14)11-12-24-15-4-1-13(2-5-15)3-6-16(22)23/h1-6,14H,7-12H2,(H,22,23)/b6-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQPQERWAOVMBJ-UTCJRWHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2604700.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide](/img/structure/B2604701.png)
![(1R,5S)-N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2604702.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)
![2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2604708.png)



![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)


![4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2604716.png)